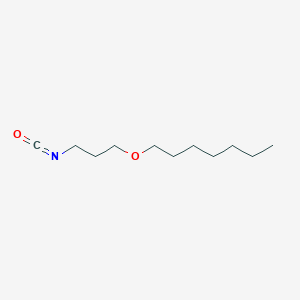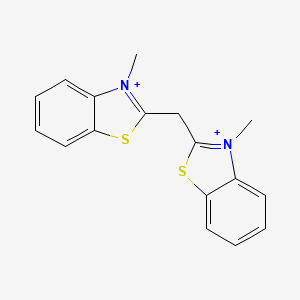
2,2'-Methylenebis(3-methyl-1,3-benzothiazol-3-ium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) is a compound that belongs to the benzothiazolium family. This compound is characterized by the presence of two benzothiazolium rings connected by a methylene bridge. Benzothiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) typically involves the condensation of 3-methylbenzothiazolium salts with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methylene bridge between the two benzothiazolium rings. The reaction can be represented as follows:
2C8H8NS++CH2O→C17H16N2S22++H2O
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium rings to benzothiazoles.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting nucleic acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids, proteins, and enzymes, affecting their function. The compound’s cationic nature allows it to interact with negatively charged biomolecules, leading to changes in their structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1,3-benzothiazol-3-ium iodide
- 3-Methyl-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butyl-1,3-benzothiazol-3-ium diiodide
- 2-Hydrazino-3-methyl-1,3-benzothiazol-3-ium chloride
Uniqueness
2,2’-Methylenebis(3-methyl-1,3-benzothiazol-3-ium) is unique due to its methylene-bridged structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity compared to other benzothiazolium compounds. Additionally, its ability to form various derivatives through substitution reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
57752-33-7 |
|---|---|
Fórmula molecular |
C17H16N2S2+2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
3-methyl-2-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methyl]-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C17H16N2S2/c1-18-12-7-3-5-9-14(12)20-16(18)11-17-19(2)13-8-4-6-10-15(13)21-17/h3-10H,11H2,1-2H3/q+2 |
Clave InChI |
QAQUOGPUAIXPHH-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(SC2=CC=CC=C21)CC3=[N+](C4=CC=CC=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



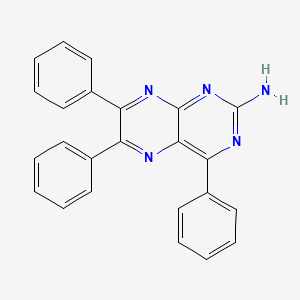
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)

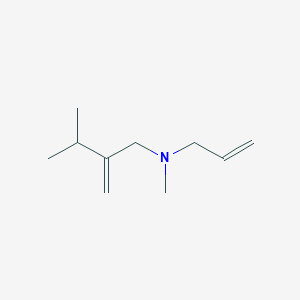
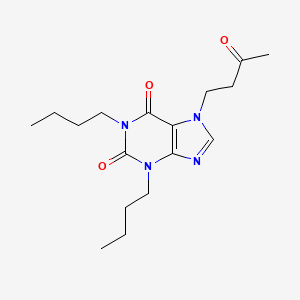
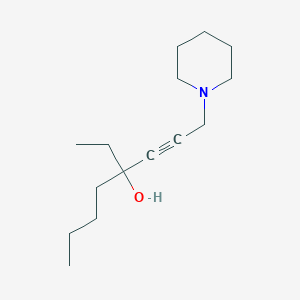

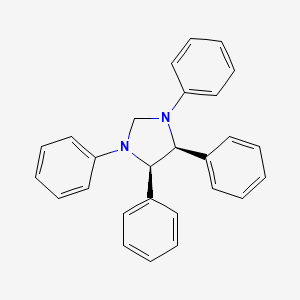
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)

![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
